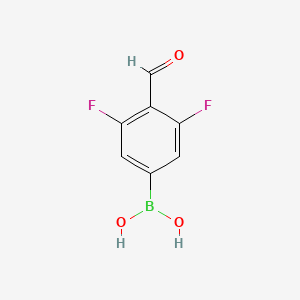

3,5-Difluoro-4-formylphenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3,5-difluoro-4-formylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BF2O3/c9-6-1-4(8(12)13)2-7(10)5(6)3-11/h1-3,12-13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWZOKATWICIEMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)F)C=O)F)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BF2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 3,5-Difluoro-4-formylphenylboronic Acid: A Core Building Block for Advanced Chemical Synthesis

Abstract

3,5-Difluoro-4-formylphenylboronic acid has emerged as a pivotal building block in contemporary organic and medicinal chemistry. Its trifunctional nature, featuring a synthetically versatile boronic acid, a reactive aldehyde, and a difluorinated phenyl ring, offers a unique combination of reactivity and structural properties. This guide provides a comprehensive technical overview of this compound, encompassing its core chemical properties, detailed synthetic methodologies with mechanistic insights, and its significant applications in the development of targeted therapeutics and advanced chemical sensors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this versatile molecule.

Physicochemical and Structural Characteristics

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis. The electron-withdrawing fluorine atoms and the formyl group significantly influence the electronic properties of the phenyl ring and the reactivity of the boronic acid moiety.

Table 1: Core Physicochemical Data

| Property | Value | Reference(s) |

| CAS Number | 870718-11-9 | [1] |

| Molecular Formula | C₇H₅BF₂O₃ | [1] |

| Molecular Weight | 185.92 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 255-260 °C | [1] |

| Predicted pKa | 5.21 ± 0.11 | |

| Solubility | Soluble in polar organic solvents such as methanol, DMSO, and THF. | |

| Storage | Store under an inert atmosphere at 2-8°C. |

Structural Representation:

Caption: 2D structure of this compound.

Synthesis and Purification: A Step-by-Step Protocol with Mechanistic Insights

The synthesis of this compound is typically achieved through a directed ortho-metalation (DoM) strategy, a powerful tool for the regioselective functionalization of aromatic rings.

Synthetic Pathway Overview:

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol:

This protocol is adapted from established procedures for analogous compounds and general knowledge of directed ortho-metalation reactions.

Materials:

-

2,6-Difluorobenzaldehyde

-

n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA) solution in hexanes/THF

-

Anhydrous Tetrahydrofuran (THF)

-

Triisopropyl borate

-

1N Hydrochloric acid (HCl)

-

Ethyl acetate

-

n-Hexane

-

Anhydrous sodium sulfate

-

Nitrogen or Argon gas supply

Procedure:

-

Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen/argon inlet, dissolve 2,6-difluorobenzaldehyde in anhydrous THF.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add a solution of n-BuLi or LDA dropwise to the cooled solution, maintaining the temperature at -78 °C. The reaction mixture is typically stirred for 2-3 hours at this temperature.

-

Borylation: To the resulting aryllithium species, add triisopropyl borate dropwise, again ensuring the temperature remains at -78 °C. Allow the reaction to stir for an additional 1-2 hours at -78 °C, then slowly warm to room temperature and stir for 12 hours.

-

Quenching and Hydrolysis: Cool the reaction mixture in an ice bath and slowly add 1N HCl to adjust the pH to approximately 5-6.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product is then triturated with n-hexane at room temperature to induce precipitation. The solid is collected by filtration and dried to afford this compound. A patent describes a purification method for crude 3-fluoro-4-formylphenylboronic acid which involves suspending the crude material in water at 10°C, adding 10% aqueous sodium hydroxide dropwise while maintaining the temperature and pH below 10.5, filtering off any precipitate, extracting the aqueous phase with toluene, and then re-precipitating the boronic acid by adding 10% hydrochloric acid.[2] This method can be adapted for the purification of the title compound.

Mechanistic Considerations:

The formyl group in 2,6-difluorobenzaldehyde acts as a directed metalation group (DMG), coordinating to the lithium base and directing deprotonation to the adjacent ortho position. This high regioselectivity is a key advantage of the DoM strategy. The subsequent borylation with an electrophilic borate ester and final hydrolysis yields the target boronic acid.

Core Applications in Drug Discovery and Chemical Sensing

The unique trifunctional nature of this compound makes it a valuable precursor in the synthesis of complex molecules with significant biological and chemical sensing applications.

Synthesis of Pyrazolopyrimidinamine Derivatives as Kinase Inhibitors

The pyrazolo[3,4-d]pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, known for its ability to inhibit various protein kinases, which are crucial targets in cancer therapy.[3] this compound serves as a key reactant for the synthesis of pyrazolopyrimidinamine derivatives that function as tyrosine and phosphoinositide kinase inhibitors.[1]

Illustrative Synthetic Application:

General Reaction Scheme:

Caption: General strategy for synthesizing kinase inhibitors.

Development of Boronate-Based D-Glucose Sensors

Boronic acids are known to reversibly bind with diols, such as those present in glucose, to form cyclic boronate esters. This interaction forms the basis for the development of chemical sensors for glucose monitoring, a critical aspect of diabetes management.[4] this compound is a valuable starting material for the preparation of such boronate-based D-glucose sensors.[1]

Principle of Glucose Sensing:

The binding of glucose to a boronic acid-appended fluorophore can modulate the electronic properties of the fluorophore, leading to a change in its fluorescence intensity or wavelength. This change can be correlated to the concentration of glucose. The aldehyde group on this compound provides a convenient handle for attaching a fluorophore or for incorporation into a polymer matrix for sensor development.

Conceptual Design of a Glucose Sensor:

Caption: Conceptual design of a glucose sensor.

Reactivity and Synthetic Utility

Suzuki-Miyaura Cross-Coupling

The boronic acid group is a cornerstone of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for forming C-C bonds. The electron-withdrawing nature of the fluorine atoms and the formyl group on the phenyl ring of this compound can influence the reaction kinetics, often requiring optimized catalytic systems for efficient coupling.

Standard Suzuki-Miyaura Protocol:

-

Reaction Setup: In an inert atmosphere, combine this compound (1.0 eq.), the aryl or heteroaryl halide (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.) in a suitable flask.

-

Solvent Addition: Add a degassed solvent mixture, typically toluene/ethanol/water or dioxane/water.

-

Reaction: Heat the mixture to reflux (80-100 °C) and monitor the reaction progress by TLC or LC-MS.

-

Work-up: After completion, cool the reaction, dilute with water, and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated.

-

Purification: The crude product is purified by column chromatography on silica gel.

Transformations of the Formyl Group

The aldehyde functionality provides a versatile handle for a range of chemical transformations, including:

-

Oxidation to a carboxylic acid.

-

Reduction to a primary alcohol.

-

Reductive amination to form secondary or tertiary amines.

-

Wittig reaction to form alkenes.

These transformations can be performed either before or after the Suzuki-Miyaura coupling, offering significant flexibility in the design of synthetic routes.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its unique combination of reactive functional groups, coupled with the modulating effects of the difluoro substitution, provides access to a wide array of complex molecular architectures. Its demonstrated utility in the synthesis of precursors for kinase inhibitors and glucose sensors underscores its importance in drug discovery and the development of advanced diagnostic tools. This guide provides a foundational understanding of its properties, synthesis, and applications, empowering researchers to effectively utilize this powerful synthetic intermediate.

References

- 1. This compound = 95 870718-11-9 [sigmaaldrich.com]

- 2. US6420597B2 - Process for preparing highly pure formylphenylboronic acids - Google Patents [patents.google.com]

- 3. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Advances in the Design of Phenylboronic Acid-Based Glucose-Sensitive Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 3,5-Difluoro-4-formylphenylboronic Acid: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3,5-Difluoro-4-formylphenylboronic acid, a key building block in contemporary drug discovery and materials science. The document elucidates the strategic considerations underpinning the synthetic route, detailing a robust protocol involving the protection of the reactive aldehyde functionality, a critical lithium-halogen exchange followed by borylation, and subsequent deprotection and purification. The causality behind experimental choices, mechanistic insights, and practical guidance on purification are discussed to equip researchers, scientists, and drug development professionals with the knowledge to confidently and efficiently synthesize this valuable compound.

Introduction: Significance and Applications

This compound is a versatile bifunctional molecule that has garnered significant attention in medicinal chemistry and materials science. Its utility primarily stems from its participation in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds.[1] The presence of the difluoro substitution pattern on the phenyl ring can enhance the metabolic stability and binding affinity of drug candidates, while the formyl group provides a reactive handle for further chemical modifications. This unique combination of functionalities makes it an invaluable synthon for the preparation of a wide array of complex organic molecules, including kinase inhibitors and glucose sensors.

Retrosynthetic Analysis and Strategic Considerations

The synthesis of this compound presents a key challenge: the incompatibility of the formyl group with the highly nucleophilic and basic organolithium reagents required for the borylation step. Therefore, a protection-deprotection strategy is essential. The most common and effective approach involves the protection of the aldehyde as an acetal, which is stable under the conditions of the lithium-halogen exchange and is readily cleaved under mild acidic conditions.

A plausible retrosynthetic pathway is outlined below:

Figure 1. Retrosynthetic analysis of this compound.

This strategy hinges on three key transformations:

-

Protection: The selective conversion of the aldehyde in 4-Bromo-2,6-difluorobenzaldehyde to a stable acetal.

-

Lithiation-Borylation: A lithium-halogen exchange at the bromine-substituted carbon, followed by trapping of the resulting aryllithium species with a borate ester.

-

Deprotection and Purification: The removal of the acetal protecting group and subsequent purification of the final product.

Detailed Synthetic Protocols

Part 1: Protection of 4-Bromo-2,6-difluorobenzaldehyde

The initial step involves the protection of the aldehyde functionality of the commercially available 4-Bromo-2,6-difluorobenzaldehyde to prevent its reaction with the organolithium reagent in the subsequent step.[2] A common and effective method is the formation of a cyclic acetal using ethylene glycol.

Experimental Protocol:

-

To a solution of 4-Bromo-2,6-difluorobenzaldehyde (1.0 eq) in toluene (5-10 volumes), add ethylene glycol (1.2 eq) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 eq).

-

Fit the reaction flask with a Dean-Stark apparatus to azeotropically remove the water formed during the reaction.

-

Heat the mixture to reflux and monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

-

Upon completion, cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 2-(4-Bromo-2,6-difluorophenyl)-1,3-dioxolane, which can often be used in the next step without further purification.

| Parameter | Value |

| Starting Material | 4-Bromo-2,6-difluorobenzaldehyde |

| Reagents | Ethylene glycol, p-toluenesulfonic acid |

| Solvent | Toluene |

| Temperature | Reflux |

| Typical Yield | >95% |

Table 1. Summary of the protection reaction.

Part 2: Lithiation and Borylation

This critical step involves a lithium-halogen exchange followed by the introduction of the boronic acid moiety. The choice of organolithium reagent and reaction temperature is crucial for the success of this transformation. n-Butyllithium is a common choice, and the reaction is typically performed at low temperatures (-78 °C) to prevent side reactions. This procedure is adapted from a similar synthesis of 3,5-difluoro-4-methyl phenylboronic acid.[3]

Figure 2. Workflow for the lithiation-borylation sequence.

Experimental Protocol:

-

Dissolve 2-(4-Bromo-2,6-difluorophenyl)-1,3-dioxolane (1.0 eq) in anhydrous tetrahydrofuran (THF, 10 volumes) in a flame-dried, three-necked flask under an inert atmosphere (nitrogen or argon).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C.

-

Stir the resulting mixture at -78 °C for 1-2 hours.

-

To this solution, add triisopropyl borate (1.2 eq) dropwise, again keeping the temperature below -70 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Adjust the pH of the aqueous layer to ~5-6 with 1N HCl.

-

Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-(1,3-Dioxolan-2-yl)-2,6-difluorophenylboronic acid.[4][5][6]

| Parameter | Value |

| Starting Material | 2-(4-Bromo-2,6-difluorophenyl)-1,3-dioxolane |

| Reagents | n-Butyllithium, Triisopropyl borate |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Temperature | -78 °C to room temperature |

| Typical Yield (crude) | 70-80% |

Table 2. Summary of the lithiation-borylation reaction.

Part 3: Deprotection and Purification

The final steps involve the removal of the acetal protecting group to reveal the formyl functionality, followed by a robust purification protocol to obtain the high-purity final product.

Experimental Protocol - Deprotection:

-

Dissolve the crude 4-(1,3-Dioxolan-2-yl)-2,6-difluorophenylboronic acid in a mixture of THF and 1N HCl (e.g., a 4:1 ratio).

-

Stir the solution at room temperature and monitor the reaction by TLC until the starting material is fully consumed.

-

Once the deprotection is complete, partially remove the THF under reduced pressure.

-

Extract the aqueous residue with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude this compound.

Experimental Protocol - Purification:

A highly effective method for purifying formylphenylboronic acids involves an acid-base extraction procedure.[7]

-

Suspend the crude this compound in water (approximately 10 volumes).

-

Cool the suspension to 5-10 °C in an ice bath.

-

Slowly add a 10% aqueous solution of sodium hydroxide dropwise until the solid dissolves and the pH of the solution is between 8 and 11. It is critical to avoid highly basic conditions (pH > 11) to prevent the Cannizzaro reaction.

-

Wash the aqueous solution with a non-polar organic solvent such as toluene or diethyl ether to remove any non-acidic organic impurities.

-

Cool the aqueous layer again to 5-10 °C and slowly add 10% hydrochloric acid with vigorous stirring to precipitate the pure boronic acid.

-

Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield pure this compound as a solid.

| Parameter | Value |

| Starting Material | Crude this compound |

| Reagents | 10% NaOH (aq), 10% HCl (aq) |

| Solvents | Water, Toluene/Diethyl ether |

| Temperature | 5-10 °C |

| Typical Purity | >95% (by HPLC) |

Table 3. Summary of the purification procedure.

Mechanistic Insights: The Role of Directed ortho-Metalation

While the primary reaction in the key borylation step is a lithium-halogen exchange, it is worth noting the principles of directed ortho-metalation (DoM), a related and powerful tool in aromatic functionalization. In DoM, a heteroatom-containing directing group on an aromatic ring coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. Although not the primary pathway here due to the presence of the bromine atom, understanding DoM provides valuable context for predicting the reactivity of substituted aromatics with organolithium reagents.

Figure 3. General mechanism of Directed ortho-Metalation (DoM).

Conclusion

The synthesis of this compound is a multi-step process that requires careful consideration of protecting group strategies and reaction conditions. The protocol outlined in this guide, based on established and reliable methodologies, provides a clear pathway to this valuable building block. By understanding the underlying principles of each step, from acetal protection to the critical lithiation-borylation and final purification, researchers can confidently produce high-purity this compound for their applications in drug discovery and materials science.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]

- 4. 1072946-41-8|4-(1,3-Dioxolan-2-yl)-2,6-difluorophenylboronic acid|BLD Pharm [bldpharm.com]

- 5. scbt.com [scbt.com]

- 6. 4-(1,3-Dioxolan-2-yl)-2,6-difluorophenylboronic acid | 1072946-41-8 [amp.chemicalbook.com]

- 7. US6420597B2 - Process for preparing highly pure formylphenylboronic acids - Google Patents [patents.google.com]

A Senior Application Scientist's Guide to 3,5-Difluoro-4-formylphenylboronic Acid: Properties, Synthesis, and Applications in Modern Drug Discovery

Executive Summary: 3,5-Difluoro-4-formylphenylboronic acid is a trifunctional synthetic building block of significant interest to the pharmaceutical and material science sectors. Its unique architecture, combining a reactive boronic acid, a versatile formyl group, and a metabolically robust difluorinated aromatic ring, makes it an invaluable reagent. This guide provides an in-depth analysis of its physicochemical properties, a detailed, field-proven synthesis protocol, and a thorough exploration of its primary application in palladium-catalyzed cross-coupling reactions, which are fundamental to contemporary drug discovery.

Introduction: The Strategic Value of a Trifunctional Reagent

In the landscape of medicinal chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular entities with desired pharmacological profiles. This compound has emerged as a reagent of high value due to the convergence of three critical chemical motifs within a single molecule:

-

The Arylboronic Acid: This functional group is the cornerstone of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, one of the most powerful and widely used methods for carbon-carbon bond formation.[1] Its stability, low toxicity, and predictable reactivity make it ideal for creating biaryl structures, a common scaffold in pharmaceutical agents.[1][2]

-

The Ortho-Formyl Group: The aldehyde functionality serves as a versatile synthetic handle. It can readily undergo a variety of transformations, including reductive amination, Wittig reactions, and condensations, allowing for the late-stage introduction of diverse functional groups and the extension of the molecular scaffold. Its presence ortho to the boronic acid can also influence the reagent's reactivity and stability.

-

The 3,5-Difluoro Substitution Pattern: Fluorine substitution is a well-established strategy in drug design to enhance metabolic stability, modulate pKa, and improve binding affinity through favorable electrostatic interactions. The specific 3,5-difluoro pattern provides steric and electronic properties that are frequently exploited in the design of kinase inhibitors and other targeted therapeutics.

This guide will dissect these features, providing researchers and drug development professionals with the technical insights required to effectively utilize this powerful building block.

Physicochemical Properties and Structural Data

A comprehensive understanding of a reagent's physical properties is essential for its proper handling, storage, and application in synthesis. The key properties of this compound are summarized below.

Chemical Structure

Caption: Chemical structure of this compound.

Data Summary

| Property | Value | Reference(s) |

| Molecular Weight | 185.92 g/mol | [3][4] |

| Molecular Formula | C₇H₅BF₂O₃ | [3][4][5] |

| CAS Number | 870718-11-9 | [3][6] |

| Appearance | Solid, white to off-white powder | |

| Melting Point | 255-260 °C | |

| Purity | Typically ≥95% | |

| SMILES String | OB(O)c1cc(F)c(C=O)c(F)c1 | |

| InChI Key | XWZOKATWICIEMU-UHFFFAOYSA-N | [3] |

Synthesis and Purification: A Validated Protocol

The synthesis of arylboronic acids typically involves a metal-halogen exchange followed by quenching with a borate ester and subsequent hydrolysis. The following protocol is a representative and robust method adapted from established procedures for analogous compounds.[7][8]

Synthesis Workflow Diagram

Caption: Representative workflow for the synthesis of the title compound.

Step-by-Step Experimental Protocol

Objective: To synthesize this compound from 4-Bromo-2,6-difluorobenzaldehyde.

Materials:

-

4-Bromo-2,6-difluorobenzaldehyde

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (2.5 M)

-

Triisopropyl borate

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Nitrogen gas supply

-

Standard glassware for anhydrous reactions

Procedure:

-

Reaction Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum. Place the flask under a positive pressure of dry nitrogen.

-

Starting Material Dissolution: To the flask, add 4-bromo-2,6-difluorobenzaldehyde (1.0 eq) and anhydrous THF. Stir the mixture until the solid is fully dissolved.

-

Cooling: Cool the reaction vessel to -78 °C using a dry ice/acetone bath.

-

Scientist's Note: This low temperature is critical to control the highly exothermic metal-halogen exchange and prevent side reactions, such as the reaction of the organolithium intermediate with the solvent or the formyl group of another molecule.

-

-

Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

-

Borylation: Add triisopropyl borate (1.2 eq) dropwise to the aryllithium species, again maintaining the temperature below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature over 12 hours (overnight).[7]

-

Scientist's Note: The slow warming allows the reaction to proceed to completion. Triisopropyl borate is used as it is less reactive than trimethyl borate, offering better control.

-

-

Quenching and Hydrolysis: Cool the flask in an ice bath and slowly quench the reaction by adding 1 M HCl. Stir vigorously for 1-2 hours until the boronic ester is fully hydrolyzed. The target boronic acid may precipitate.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be further purified. A highly effective method involves suspending the crude solid in water, adjusting the pH to be basic with 10% NaOH to dissolve the boronic acid, washing with a nonpolar solvent to remove impurities, and then re-precipitating the pure boronic acid by acidifying back to a pH of 5-6 with 10% HCl.[9] Filter the resulting solid, wash with cold water, and dry under vacuum.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The premier application of this compound is as a coupling partner in Suzuki-Miyaura reactions.[10] This reaction facilitates the formation of a C-C bond between the boronic acid's ipso-carbon and an sp²-hybridized carbon of an aryl or vinyl halide/triflate.[1][11]

Catalytic Cycle Diagram

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Protocol for Suzuki-Miyaura Coupling

Objective: To couple this compound with a generic aryl bromide.

Materials:

-

This compound (1.2 - 1.5 eq)

-

Aryl Bromide (1.0 eq)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, 2-3 eq)

-

Solvent System (e.g., Toluene/Ethanol/Water or Dioxane/Water)

Procedure:

-

Reaction Setup: In a reaction vessel, combine the aryl bromide (1.0 eq), this compound (1.2 eq), and the base (2.0 eq).

-

Inert Atmosphere: Seal the vessel and purge with nitrogen or argon for 10-15 minutes.

-

Scientist's Note: While the boronic acid is air-stable, the Pd(0) catalyst is sensitive to oxidation. Maintaining an inert atmosphere is crucial for catalytic activity and reproducibility.

-

-

Solvent and Catalyst Addition: Add the degassed solvent system, followed by the palladium catalyst.

-

Heating: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over a drying agent (e.g., Na₂SO₄), and concentrate. Purify the crude product via column chromatography on silica gel to yield the desired biaryl compound.

This protocol provides a robust starting point for developing new synthetic routes, making it a cornerstone technique for constructing the complex scaffolds required for modern therapeutic agents.[10][12][13]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, gloves, and a lab coat. Use a dust mask or work in a ventilated hood when handling the solid powder.

-

Hazard Statements: The compound may cause skin, eye, and respiratory irritation. It may be harmful if swallowed or inhaled.[5]

-

Storage: Store in a cool, dry place in a tightly sealed container, preferably under an inert atmosphere to prevent potential degradation of the boronic acid moiety over time.[5]

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for molecular design and construction. Its trifunctional nature provides chemists with a pre-packaged solution for introducing key pharmacophoric elements—a biaryl linkage, a versatile synthetic handle, and a metabolically stable fluorinated ring. The robust and well-understood protocols for its synthesis and application, particularly in Suzuki-Miyaura coupling, solidify its role as an indispensable building block for researchers, scientists, and drug development professionals aiming to accelerate the discovery of next-generation therapeutics.

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. This compound CAS#: 870718-11-9 [amp.chemicalbook.com]

- 5. achmem.com [achmem.com]

- 6. This compound | 870718-11-9 [chemicalbook.com]

- 7. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]

- 8. 4-Formylphenylboronic acid - Wikipedia [en.wikipedia.org]

- 9. US6420597B2 - Process for preparing highly pure formylphenylboronic acids - Google Patents [patents.google.com]

- 10. nbinno.com [nbinno.com]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. chemimpex.com [chemimpex.com]

- 13. nbinno.com [nbinno.com]

An In-depth Technical Guide to 3,5-Difluoro-4-formylphenylboronic Acid: Properties, Safety, and Synthetic Applications

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on the handling, application, and safety considerations of 3,5-Difluoro-4-formylphenylboronic acid. As a trifunctional reagent, its unique electronic properties and multiple reactive sites make it a valuable building block in modern synthetic chemistry, particularly in the fields of medicinal chemistry and materials science. This document moves beyond a standard safety data sheet (SDS) to provide field-proven insights into its practical use and chemical behavior.

Section 1: Chemical Identity and Physicochemical Profile

This compound (CAS No. 870718-11-9) is a substituted arylboronic acid.[1][2] The molecule incorporates three key functional groups on a phenyl ring: a boronic acid, a formyl (aldehyde) group, and two fluorine atoms positioned ortho to the boronic acid. This specific arrangement imparts distinct reactivity and utility.

The presence of two strongly electron-withdrawing fluorine atoms and a formyl group significantly influences the electronic nature of the aromatic ring and the reactivity of the boronic acid moiety. This is a critical consideration for its application in transition metal-catalyzed cross-coupling reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 870718-11-9 | [1][2][3] |

| Molecular Formula | C₇H₅BF₂O₃ | [1][4] |

| Molecular Weight | 185.92 g/mol | [1][4] |

| Appearance | Solid, white to light yellow powder or crystal | [3] |

| Melting Point | 255 - 260 °C | [1][3] |

| Boiling Point | 342.1 ± 52.0 °C (Predicted) | [3] |

| Synonyms | 3,5-Difluoro-4-formylbenzeneboronic acid | [1] |

| SMILES String | OB(O)c1cc(F)c(C=O)c(F)c1 | [1] |

| Water Solubility | No data available | [3] |

Expert Insight: A crucial but often overlooked characteristic of many boronic acids, including this one, is their tendency to exist with varying amounts of their corresponding anhydride (a boroxine).[1] This occurs through intermolecular dehydration. For quantitative applications, it is imperative to either use the material as received and base calculations on an assumed purity (e.g., ≥95%) or to rigorously dry the material under vacuum, though this may not fully reverse boroxine formation. The presence of the anhydride typically does not inhibit reactivity in cross-coupling reactions but can affect stoichiometry if not accounted for.

Section 2: Comprehensive Safety and Hazard Profile

While a powerful synthetic tool, this compound is a hazardous substance that demands strict adherence to safety protocols. The following data is synthesized from multiple safety data sheets to provide a holistic view of its potential risks.

Table 2: GHS Hazard Classification

| Hazard Class | Signal Word | Hazard Statement(s) |

| Acute Toxicity, Oral (Category 4) | Warning | H302: Harmful if swallowed.[4][5] |

| Skin Irritation (Category 2) | Warning | H315: Causes skin irritation.[5][6] |

| Eye Irritation (Category 2A) | Warning | H319: Causes serious eye irritation.[5][6] |

| Acute Toxicity, Inhalation (Category 4) | Warning | H332: Harmful if inhaled.[4] |

| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | Warning | H335: May cause respiratory irritation.[4][5] |

Personal Protective Equipment (PPE) and First Aid

Adherence to proper PPE is the primary line of defense. The following workflow outlines the essential steps for safely handling this compound.

Caption: Laboratory safety workflow for handling the compound.

First Aid Protocols:

-

Inhalation: Immediately move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[3][7]

-

Skin Contact: Remove all contaminated clothing. Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[3]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[3]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth thoroughly with water and seek immediate medical attention.[3]

Section 3: Laboratory Handling, Storage, and Waste Management

The stability and integrity of this compound are directly linked to proper handling and storage.

Handling Protocol

-

Ventilation: All manipulations of the solid compound must be performed inside a certified chemical fume hood to prevent inhalation of dust particles, which are a respiratory irritant.[3][7]

-

Preventing Dust: Minimize the generation of dust when weighing and transferring the material. Use a micro-spatula and weigh onto creased weighing paper or directly into a tared vessel. Avoid pouring the dry powder.

-

Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases, as these can lead to vigorous and potentially hazardous reactions.[3][8]

Storage Conditions

Proper storage is critical to maintain the compound's purity and reactivity.

-

Temperature: Store in a cool place. Refrigeration at 2-8 °C is often recommended.[4] The material is noted as being heat-sensitive.[3]

-

Atmosphere: Store in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon). Boronic acids are susceptible to oxidation and moisture.

-

Location: Keep in a dry and well-ventilated area away from incompatible substances.

Spill and Disposal Procedures

-

Spill Cleanup: In case of a spill, evacuate the area. Wearing full PPE, gently sweep up the solid material, avoiding dust formation, and place it into a suitable, labeled container for hazardous waste disposal.[3][8] Clean the spill area with an appropriate solvent and decontaminate all tools.

-

Waste Disposal: Dispose of chemical waste in accordance with all local, regional, and national regulations. Do not allow the material to enter drains or waterways.[3]

Section 4: Key Synthetic Applications

The primary utility of this reagent lies in its role as a versatile building block in organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction.

Suzuki-Miyaura Cross-Coupling

This reaction is a cornerstone of modern C-C bond formation. In this context, this compound serves as the organoboron component, which couples with an organohalide (or triflate) in the presence of a palladium catalyst and a base.

The electron-withdrawing nature of the fluoro and formyl groups can influence the transmetalation step of the catalytic cycle. This makes it a valuable partner for constructing complex biaryl systems, which are common motifs in pharmaceuticals, including kinase inhibitors.[1][9]

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

General Protocol for a Suzuki-Miyaura Coupling

This protocol is a representative example and must be adapted for specific substrates.

-

Reagent Preparation: In an oven-dried flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0-1.5 equivalents), the aryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equivalents).

-

Solvent Addition: Add a degassed solvent system. Common choices include mixtures of toluene/water, dioxane/water, or DME/water. The choice of solvent and base is critical and depends on the specific substrates; the goal is to ensure all components, especially the activated boronic acid species, are sufficiently soluble.

-

Reaction: Heat the mixture with stirring to the target temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Separate the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude product, typically by column chromatography on silica gel.

Section 5: Mechanistic and Reactivity Insights

The functionality of this compound is more than the sum of its parts.

-

Boronic Acid Reactivity: The electron-withdrawing fluorine and formyl groups increase the Lewis acidity of the boron atom. This can facilitate the formation of the boronate complex with the base, which is the active species in the transmetalation step of the Suzuki coupling.[9]

-

Orthogonal Reactivity: The formyl (aldehyde) group provides a secondary reactive site. After a Suzuki coupling, the aldehyde can be used for subsequent transformations such as reductive amination, Wittig reactions, or oxidation to a carboxylic acid. This "orthogonal" reactivity allows for efficient and convergent synthetic strategies, which is highly desirable in drug development.

-

Enzyme Inhibition: The boronic acid moiety itself is known to form reversible covalent bonds with diols, a feature exploited in the design of enzyme inhibitors and biosensors.[9] This compound can serve as a starting point for developing targeted inhibitors where the difluoro-formyl-phenyl scaffold provides a vector for specific interactions within a protein's active site.

Conclusion

This compound is a highly versatile and valuable reagent for the synthesis of complex organic molecules. Its trifunctional nature provides multiple avenues for molecular elaboration. However, its utility is matched by its hazardous properties, which necessitate rigorous safety precautions, including handling in a fume hood with appropriate personal protective equipment. By understanding its physicochemical properties, reactivity, and safety requirements, researchers can effectively and safely leverage this potent building block to advance their scientific objectives.

References

- 1. 2,3-二氟-4-甲酰基苯硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | 870718-11-9 [chemicalbook.com]

- 3. This compound - Safety Data Sheet [chemicalbook.com]

- 4. achmem.com [achmem.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. 3-Fluoro-4-formylphenylboronic Acid (contains varying amounts of Anhydride), 5G | Labscoop [labscoop.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. fishersci.com [fishersci.com]

- 9. 3,5-Difluoro-4-(1-pyrrolidinylcarbonyl)phenylboronic acid | 1264616-16-1 | Benchchem [benchchem.com]

3,5-Difluoro-4-formylphenylboronic acid solubility in organic solvents

An In-depth Technical Guide to the Solubility of 3,5-Difluoro-4-formylphenylboronic Acid in Organic Solvents

Introduction

This compound is a key building block in modern medicinal chemistry and organic synthesis. Its unique trifunctional structure—featuring a reactive boronic acid moiety, an aldehyde group, and an electron-deficient aromatic ring due to two fluorine atoms—makes it an invaluable reagent for constructing complex molecular architectures, particularly through Suzuki-Miyaura cross-coupling reactions.[1][2] Applications for this compound include the preparation of advanced pyrazolopyrimidinamine derivatives designed as tyrosine and phosphinositide kinase inhibitors and the development of sophisticated boronate-based sensors for D-glucose.[1]

For researchers, scientists, and drug development professionals, a thorough understanding of this compound's solubility is not merely academic; it is a critical parameter that dictates the success of its application. Solubility directly impacts reaction kinetics, purification strategies, and the feasibility of formulation studies. Poor solubility can lead to low reaction yields, necessitate harsh reaction conditions, and complicate product isolation.[3][4]

While extensive quantitative solubility data for this compound is not widely published, this guide provides a comprehensive overview based on fundamental chemical principles, comparative data from related phenylboronic acids, and a robust set of experimental protocols. As a Senior Application Scientist, the aim is to equip you not just with data, but with the causal understanding and practical methodologies required to confidently handle this versatile reagent in your laboratory.

Section 1: Physicochemical Profile and Structural Analysis

The solubility behavior of a compound is intrinsically linked to its molecular structure and physical properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 870718-11-9 | [1] |

| Molecular Formula | C₇H₅BF₂O₃ | [5] |

| Molecular Weight | 185.92 g/mol | [1] |

| Appearance | Solid | [1][6] |

| Melting Point | 255 - 260 °C | [1][6] |

Key Structural Features Influencing Solubility

-

The Boronic Acid Group (-B(OH)₂): This functional group is polar and capable of acting as both a hydrogen bond donor (from the -OH groups) and a weak Lewis acid. Its presence suggests potential solubility in polar protic solvents like alcohols and water.

-

Fluorine Substituents (-F): The two fluorine atoms are highly electronegative, withdrawing electron density from the phenyl ring. This electronic effect can influence the acidity of the boronic acid and the overall polarity of the molecule.

-

The Formyl Group (-CHO): The aldehyde group is polar and can act as a hydrogen bond acceptor. This feature contributes to potential interactions with protic and polar aprotic solvents.

The Boronic Acid-Boroxine Equilibrium: A Critical Consideration

A defining characteristic of boronic acids is their propensity to undergo dehydration to form a cyclic anhydride known as a boroxine.[3][7] This is a reversible equilibrium that is influenced by temperature, solvent, and the presence of water. Commercial samples of phenylboronic acids often contain varying amounts of their corresponding boroxine.[3]

This equilibrium is a primary source of complexity in determining and reproducing solubility data. The boronic acid monomer and the boroxine trimer have significantly different polarities and crystal packing energies, and thus, different solubilities.[3] For instance, the less polar boroxine may be more soluble in nonpolar organic solvents, while the boronic acid is favored in protic solvents.

Caption: Boronic Acid-Boroxine Equilibrium.

Section 2: Predicted Solubility Profile in Common Organic Solvents

Based on the "like dissolves like" principle and published data on analogous phenylboronic acids, we can predict a qualitative solubility profile. Studies on unsubstituted phenylboronic acid show it has high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[8][9][10] The introduction of polar functional groups and fluorine atoms in our target molecule will modulate this behavior.

Table 2: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The boronic acid can form strong hydrogen bonds with the solvent's hydroxyl groups. |

| Polar Aprotic | Acetone, THF, Acetonitrile | Moderate to High | The polar formyl group and the boronic acid's Lewis acidity can interact with these solvents. Ethers and ketones are generally good solvents for phenylboronic acids.[9][10] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Low to Moderate | Moderate polarity may allow for some dissolution. Chloroform shows moderate solubility for unsubstituted phenylboronic acid.[9][10] |

| Nonpolar Aromatic | Toluene | Low | The molecule's high polarity and hydrogen bonding capability limit solubility in nonpolar solvents. |

| Nonpolar Aliphatic | Hexanes, Heptane | Very Low / Insoluble | Significant mismatch in polarity. Hydrocarbons are typically used to precipitate boronic acids or remove nonpolar impurities.[3] |

| Aqueous | Water | Low | While the boronic acid group is polar, the overall molecule has significant organic character. Phenylboronic acid itself has a low water solubility of about 1.9 g/100g H₂O at 20°C, and substituents can further decrease it.[8][11] |

Section 3: A Practical Guide to Experimental Solubility Determination

Given the variability from the boroxine equilibrium, empirical determination is essential. The following protocols provide a self-validating system for obtaining reliable data.

Workflow for Solubility Determination

The process involves a preliminary qualitative screen followed by a rigorous quantitative measurement for solvents of interest.

Caption: Experimental Workflow for Solubility Determination.

Protocol 1: Qualitative Solubility Assessment

This rapid screening method helps to quickly categorize solvents and identify candidates for quantitative analysis.[12][13][14]

Materials:

-

This compound

-

Scintillation vials or test tubes

-

A range of test solvents (e.g., water, methanol, ethanol, acetone, THF, acetonitrile, DCM, toluene, hexanes)

-

Vortex mixer

Procedure:

-

Add approximately 5 mg of this compound to a clean, dry vial.

-

Add 1 mL of the selected solvent to the vial.

-

Cap the vial and vortex vigorously for 60 seconds at room temperature.

-

Visually inspect the mixture against a dark background.

-

Record the observation as:

-

Soluble: No solid particles are visible.

-

Partially Soluble: Some solid has clearly dissolved, but undissolved particles remain.

-

Insoluble: The solid appears unchanged.

-

-

Repeat for each solvent.

Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility.[15][16] It ensures the solution is truly saturated, providing reliable and reproducible data.

Materials & Equipment:

-

This compound

-

Chosen solvent(s)

-

Analytical balance

-

Glass vials with Teflon-lined caps

-

Orbital shaker with temperature control

-

Centrifuge or syringe filters (0.45 µm, PTFE or other solvent-compatible material)

-

Calibrated volumetric flasks and pipettes

-

Validated analytical instrument (HPLC-UV or UV-Vis Spectrophotometer)

Procedure:

-

Preparation: Add an excess amount of the solid compound to a vial (e.g., 20-30 mg into 5 mL of solvent). The key is to ensure undissolved solid remains at equilibrium.

-

Equilibration: Seal the vial tightly and place it in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm). Allow the system to equilibrate for at least 24 hours. For compounds with slow dissolution kinetics, 48-72 hours may be necessary.

-

Phase Separation: After equilibration, let the vials stand undisturbed to allow the excess solid to settle. Carefully withdraw a sample of the supernatant. To ensure no solid particles are included, either:

-

Centrifuge the vial at high speed and draw from the supernatant.

-

Filter the supernatant through a 0.45 µm syringe filter. (Note: Discard the first portion of the filtrate to avoid errors from filter adsorption).

-

-

Dilution: Immediately dilute the clear saturated solution gravimetrically or volumetrically to a concentration within the calibrated range of your analytical method.

-

Quantification: Analyze the diluted sample using a pre-validated HPLC or UV-Vis method to determine the exact concentration.

-

Calculation: Back-calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the equilibrium solubility, typically reported in mg/mL or mol/L.

Self-Validation & Trustworthiness:

-

Time to Equilibrium: Run a time-course experiment (e.g., sample at 24h, 48h, and 72h). Equilibrium is reached when the measured solubility no longer increases.

-

Solid Form Analysis: After the experiment, analyze the remaining solid (e.g., by melting point or spectroscopy) to confirm it has not changed polymorphic form or decomposed.[16]

-

Triplicate Measurements: Perform all determinations in at least triplicate to ensure precision.[16]

Section 4: The Role of Solubility in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, but its efficiency is highly dependent on the reaction conditions, where solvent choice is paramount.[2][4]

The reaction typically involves an organic solvent (like THF, DME, or Toluene) and an aqueous basic solution (e.g., Na₂CO₃, K₃PO₄).[4][17] The boronic acid must have sufficient solubility in the organic phase to interact with the palladium catalyst. If the boronic acid is poorly soluble, the reaction becomes a slow, heterogeneous process, leading to:

-

Reduced reaction rates.

-

Incomplete conversion of starting materials.

-

Lower overall product yields.

For boronic acids with electron-withdrawing groups, which can be sensitive to aqueous bases, performing the reaction under aprotic conditions may be desirable.[4] In such cases, having good solubility in solvents like DMF or THF is essential. Therefore, the empirical data generated from the protocols in Section 3 directly informs the rational selection of a solvent system that maximizes reactant concentration and, consequently, reaction efficiency.

Conclusion

While a definitive, published database on the solubility of this compound remains elusive, this guide provides a comprehensive framework for understanding and predicting its behavior. The compound's polarity, driven by its boronic acid, formyl, and fluoro groups, suggests high solubility in polar protic solvents and moderate to high solubility in polar aprotic solvents like THF and acetone. The critical, often overlooked, equilibrium with its less-soluble boroxine anhydride underscores the necessity of empirical measurement for any specific application.

The detailed, step-by-step protocols provided for both qualitative and quantitative solubility determination empower researchers to generate reliable, application-specific data. By applying these methods, scientists can move beyond prediction to make informed, evidence-based decisions in reaction optimization, purification, and formulation, ultimately accelerating the pace of discovery and development.

References

- 1. 2,3-二氟-4-甲酰基苯硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. d-nb.info [d-nb.info]

- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. achmem.com [achmem.com]

- 6. This compound - Safety Data Sheet [chemicalbook.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]

- 11. scispace.com [scispace.com]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. chem.ws [chem.ws]

- 14. scribd.com [scribd.com]

- 15. researchgate.net [researchgate.net]

- 16. who.int [who.int]

- 17. researchgate.net [researchgate.net]

Spectroscopic Characterization of 3,5-Difluoro-4-formylphenylboronic Acid: A Technical Guide

Introduction

3,5-Difluoro-4-formylphenylboronic acid is a key building block in modern medicinal chemistry and materials science. Its utility in Suzuki-Miyaura coupling and other cross-coupling reactions makes it a valuable reagent for the synthesis of complex organic molecules, including active pharmaceutical ingredients and functional materials.[1][2] The precise substitution pattern of two fluorine atoms flanking a formyl group, along with the reactive boronic acid moiety, imparts unique electronic and steric properties that are crucial for its reactivity and the characteristics of the resulting products.

A thorough spectroscopic characterization is paramount to confirm the identity, purity, and stability of this compound before its use in any application. This technical guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While a complete set of publicly available experimental spectra is not consistently found in a single database, this guide synthesizes data from analogous compounds and fundamental spectroscopic principles to provide a robust and predictive characterization. This approach, rooted in established scientific expertise, offers a reliable framework for researchers, scientists, and drug development professionals.

Molecular Structure and Key Features

The structure of this compound (C₇H₅BF₂O₃, Molecular Weight: 185.92 g/mol ) presents several key features that will be reflected in its spectroscopic data:[1]

-

Aromatic Ring: A benzene ring substituted with four different groups.

-

Formyl Group (-CHO): An electron-withdrawing group containing a carbonyl (C=O) bond and an aldehydic proton.

-

Fluorine Atoms (-F): Two electronegative fluorine atoms positioned ortho to the boronic acid group and meta to the formyl group.

-

Boronic Acid Group (-B(OH)₂): A functional group capable of forming esters and participating in cross-coupling reactions.

These features will give rise to characteristic signals in the various spectroscopic techniques discussed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, a multi-nuclear approach (¹H, ¹³C, ¹⁹F, and ¹¹B NMR) is essential for a complete characterization.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate interpretation.

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in a suitable deuterated solvent (e.g., 0.5-0.7 mL of DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent can influence chemical shifts, particularly for exchangeable protons like those of the boronic acid.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

Instrumental Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

¹H NMR:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical spectral width: -2 to 12 ppm.

-

A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

-

-

¹³C NMR:

-

Obtain a proton-decoupled ¹³C spectrum to simplify the signals to singlets.

-

Typical spectral width: 0 to 200 ppm.

-

Longer acquisition times or a higher number of scans are generally required due to the low natural abundance of ¹³C.

-

-

¹⁹F NMR:

-

Acquire a proton-decoupled ¹⁹F spectrum.

-

The chemical shift range for ¹⁹F is much wider than for ¹H, so a larger spectral width is necessary.[3]

-

Trichlorofluoromethane (CFCl₃) is the standard reference (0 ppm), though other secondary standards can be used.

-

-

¹¹B NMR:

-

Acquire a proton-decoupled ¹¹B spectrum.

-

BF₃·OEt₂ is a common external standard.

-

The chemical shifts are sensitive to the coordination state of the boron atom.[4]

-

The following diagram illustrates the general workflow for NMR analysis:

Caption: General workflow for NMR spectroscopic analysis.

Predicted NMR Data and Interpretation

The following tables summarize the expected chemical shifts (δ) and multiplicities for this compound. These predictions are based on established substituent effects and data from analogous compounds.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10.0 - 10.5 | Singlet | 1H | Aldehydic H (-CHO) | The strongly deshielding effect of the carbonyl group places this proton far downfield. |

| ~8.0 - 8.5 | Triplet | 2H | Aromatic H | These protons are ortho to the formyl group and meta to the boronic acid group, and will be split by the two adjacent fluorine atoms. |

| ~8.0 (broad) | Singlet | 2H | Boronic acid OH | These protons are acidic and often exchange with trace water in the solvent, leading to a broad signal. Its position is highly dependent on concentration and solvent. |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~185 - 195 | C=O (aldehyde) | Carbonyl carbons are significantly deshielded and appear at very low field. |

| ~160 - 165 (d, ¹JCF) | C-F | The carbon atoms directly bonded to fluorine will show a large one-bond coupling constant (¹JCF). |

| ~130 - 140 | C-CHO | The aromatic carbon attached to the formyl group. |

| ~120 - 130 (t, ²JCF) | C-H (aromatic) | The aromatic carbons bonded to hydrogen will show coupling to the two ortho fluorine atoms. |

| ~115 - 125 | C-B(OH)₂ | The ipso-carbon attached to the boron atom; its signal can sometimes be broad. |

Table 3: Predicted ¹⁹F NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale | | :--- | :--- | :--- | | -100 to -120 | Triplet | Ar-F | The two equivalent fluorine atoms will be split by the two adjacent aromatic protons. |

Table 4: Predicted ¹¹B NMR Data

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~28 - 33 | -B(OH)₂ | This chemical shift is characteristic of a trigonal planar (sp² hybridized) boronic acid. The presence of electron-withdrawing fluorine atoms may shift this slightly downfield compared to unsubstituted phenylboronic acid.[4] |

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The vibrational frequencies of chemical bonds provide a "fingerprint" of the compound.

Experimental Protocol: IR Data Acquisition

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the solid this compound onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum.

Instrumental Parameters:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is standard.

-

Spectral Range: Typically 4000 to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹ is usually sufficient for routine identification.

-

Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

Predicted IR Data and Interpretation

Table 5: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |

| ~3500 - 3200 | Broad, Strong | O-H | Stretching (from B(OH)₂) |

| ~1700 - 1680 | Strong | C=O | Stretching (from aldehyde) |

| ~1600 - 1580 | Medium | C=C | Stretching (aromatic ring) |

| ~1450 - 1400 | Medium | C=C | Stretching (aromatic ring) |

| ~1350 - 1300 | Strong | B-O | Stretching |

| ~1200 - 1100 | Strong | C-F | Stretching |

| ~1000 - 950 | Medium | B-C | Stretching |

Interpretation:

-

The broad absorption in the 3500-3200 cm⁻¹ region is a hallmark of the O-H stretching vibrations of the boronic acid group, often broadened due to hydrogen bonding.

-

A strong, sharp peak around 1700-1680 cm⁻¹ is indicative of the C=O stretch of the aromatic aldehyde.

-

The presence of strong absorptions for B-O and C-F bonds in their respective regions further confirms the structure. Data from the closely related 3-fluoro-4-formylphenylboronic acid shows similar characteristic peaks.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and confirmation of the elemental composition.

Experimental Protocol: MS Data Acquisition

Technique (Electrospray Ionization - ESI):

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the solution directly into the ESI source of the mass spectrometer.

-

Acquire the mass spectrum in both positive and negative ion modes to determine the best ionization conditions.

Instrumental Parameters:

-

Mass Analyzer: A high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) is preferred for accurate mass measurements.

-

Ionization Mode: Electrospray Ionization (ESI) is a soft ionization technique suitable for this type of molecule.

-

Mass Range: A scan range of m/z 50 to 500 should be sufficient.

The following diagram outlines the process of MS analysis:

Caption: General workflow for Mass Spectrometry analysis.

Predicted MS Data and Interpretation

Table 6: Predicted Key Mass Spectrometry Peaks (ESI)

| Ion Mode | Predicted m/z | Assignment | Rationale |

| Negative | 185.02 | [M-H]⁻ | Loss of a proton from one of the boronic acid hydroxyl groups. |

| Negative | 203.03 | [M+H₂O-H]⁻ | Adduct with water followed by deprotonation. Boronic acids can exist in equilibrium with their boronate forms. |

| Positive | 187.04 | [M+H]⁺ | Protonation of the formyl oxygen. |

| Positive | 209.02 | [M+Na]⁺ | Formation of a sodium adduct, which is common in ESI-MS. |

Interpretation: The most definitive piece of data from the mass spectrum will be the accurate mass of the molecular ion. For C₇H₅BF₂O₃, the calculated exact mass is 186.02998. High-resolution mass spectrometry should be able to confirm this mass to within a few parts per million (ppm), providing strong evidence for the elemental composition of the compound. The observation of the [M-H]⁻ ion in negative mode is also a very common and expected result for boronic acids.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. By leveraging a multi-technique approach (NMR, IR, and MS) and interpreting the data based on fundamental principles and comparisons with analogous structures, a confident structural confirmation and purity assessment can be achieved. The detailed protocols and predicted data serve as a valuable resource for researchers, scientists, and drug development professionals working with this important chemical building block, ensuring its quality and appropriate application in their research and development endeavors.

References

An In-Depth Technical Guide to 3,5-Difluoro-4-formylphenylboronic Acid: Commercial Availability, Synthesis, and Application in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Difluoro-4-formylphenylboronic acid, a trifunctional organoboron compound, has emerged as a critical building block in modern organic synthesis, particularly within the pharmaceutical and materials science sectors. Its unique electronic properties, stemming from the synergistic electron-withdrawing effects of two fluorine atoms and a formyl group, render it a highly valuable reagent for the construction of complex molecular architectures. This guide provides a comprehensive overview of its commercial availability, a detailed synthesis protocol, and an optimized methodology for its application in Suzuki-Miyaura cross-coupling reactions, a cornerstone of contemporary drug discovery.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective handling, storage, and application in synthesis.

| Property | Value | Reference |

| CAS Number | 870718-11-9 | [1] |

| Molecular Formula | C₇H₅BF₂O₃ | |

| Molecular Weight | 185.92 g/mol | [2] |

| Appearance | Solid | |

| Melting Point | 255-260 °C | |

| Assay | ≥95% |

Safety Information: Appropriate personal protective equipment (PPE), including a dust mask, eye shields, and gloves, should be worn when handling this compound. It is classified as a non-combustible solid. For detailed safety information, refer to the Safety Data Sheet (SDS).[3]

Commercial Availability

This compound is readily available from a variety of chemical suppliers. Researchers can procure this reagent in differing quantities and purities, catering to both small-scale research and larger-scale development projects. A pinacol ester derivative (CAS No. 2088247-40-7) is also commercially available, offering an alternative for specific synthetic strategies.[4]

| Supplier | Product Name | Purity |

| Sigma-Aldrich | This compound | ≥95% |

| Amerigo Scientific | This compound | Not specified |

| AOBChem | This compound pinacol ester | 97% |

| Achmem | (3,5-Difluoro-4-formylphenyl)boronic acid | Not specified |

| iChemical | This compound | Not specified |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be achieved from the commercially available starting material, 4-bromo-2,6-difluorobenzaldehyde. The following protocol is a logical adaptation of established methodologies for the synthesis of similar boronic acids.

Diagram of the Synthetic Workflow

Caption: Synthetic route from 4-bromo-2,6-difluorobenzaldehyde.

Experimental Protocol

Materials:

-

4-Bromo-2,6-difluorobenzaldehyde

-

Ethylene glycol

-

p-Toluenesulfonic acid (catalytic amount)

-

Toluene

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) or tert-Butyllithium (t-BuLi) in hexanes

-

Triisopropyl borate

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Protection of the Aldehyde:

-

To a solution of 4-bromo-2,6-difluorobenzaldehyde (1.0 eq) in toluene, add ethylene glycol (1.2 eq) and a catalytic amount of p-toluenesulfonic acid.

-

Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

-

Monitor the reaction by TLC or GC-MS until completion.

-

Cool the reaction mixture, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sulfate, and concentrate under reduced pressure to obtain the protected aldehyde.

-

-

Lithium-Halogen Exchange and Borylation:

-

Dissolve the protected aldehyde (1.0 eq) in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-BuLi or t-BuLi (1.1 eq) dropwise, maintaining the temperature at -78 °C.

-

Stir the mixture at -78 °C for 1 hour.

-

Add triisopropyl borate (1.2 eq) dropwise at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

-

Deprotection and Workup:

-

Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl.

-

Stir vigorously for 1-2 hours to effect deprotection of the aldehyde.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or silica gel chromatography to yield this compound.

-

Application in Suzuki-Miyaura Cross-Coupling Reactions

The electron-deficient nature of this compound makes it an excellent coupling partner in Suzuki-Miyaura reactions, a powerful method for the formation of C-C bonds.[5] Optimization of the reaction conditions is crucial for achieving high yields and minimizing side products.

Diagram of the Suzuki-Miyaura Coupling Workflow

Caption: Key components of an optimized Suzuki-Miyaura coupling.

Optimized Protocol for Suzuki-Miyaura Coupling

Reactants and Reagents:

-

This compound (1.2-1.5 eq)

-

Aryl or heteroaryl halide (e.g., bromide or iodide) (1.0 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst) (1-5 mol%)

-

Ligand (if required by the catalyst)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 eq)

-

Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture of DMF/water)

Procedure:

-

Reaction Setup:

-

To a dry reaction vessel, add the aryl/heteroaryl halide (1.0 eq), this compound (1.2-1.5 eq), palladium catalyst, and base under an inert atmosphere.

-

The choice of catalyst and base is critical. For electron-deficient boronic acids, stronger bases like K₃PO₄ or Cs₂CO₃ and electron-rich, bulky phosphine ligands can be beneficial.

-

-

Solvent Addition and Reaction:

-

Add the degassed solvent to the reaction vessel.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C).

-

Monitor the reaction progress by TLC or LC-MS.

-

-

Workup and Purification:

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

-

Applications in Drug Discovery

The unique substitution pattern of this compound makes it a valuable synthon in medicinal chemistry. The fluorine atoms can enhance metabolic stability and binding affinity of drug candidates, while the formyl group provides a handle for further chemical transformations. This reagent has been utilized in the synthesis of various biologically active molecules, including kinase inhibitors. The boronic acid moiety itself has gained significant attention in drug design, with several boronic acid-containing drugs approved for clinical use.[6]

Conclusion

This compound is a commercially accessible and highly versatile reagent with significant applications in organic synthesis, particularly in the construction of complex molecules for drug discovery and materials science. The provided synthetic and cross-coupling protocols offer a robust starting point for researchers. The unique electronic properties of this building block, combined with the power of the Suzuki-Miyaura reaction, will undoubtedly continue to facilitate the development of novel and impactful chemical entities.

References

- 1. achmem.com [achmem.com]

- 2. This compound - Amerigo Scientific [amerigoscientific.com]

- 3. This compound - Safety Data Sheet [chemicalbook.com]

- 4. aobchem.com [aobchem.com]

- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Reactivity of the Formyl Group in 3,5-Difluoro-4-formylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract